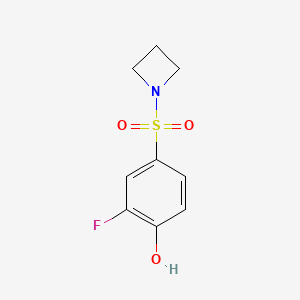
4-(Azetidine-1-sulfonyl)-2-fluoro-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azetidine-1-sulfonyl)-2-fluorophenol is an organic compound that features a unique combination of functional groups, including an azetidine ring, a sulfonyl group, and a fluorophenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidine-1-sulfonyl)-2-fluorophenol typically involves the following steps:
Formation of Azetidine-1-sulfonyl Chloride: This intermediate can be prepared by reacting azetidine with chlorosulfonic acid under controlled conditions.
Nucleophilic Substitution: The azetidine-1-sulfonyl chloride is then reacted with 2-fluorophenol in the presence of a base such as triethylamine to yield 4-(Azetidine-1-sulfonyl)-2-fluorophenol.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-(Azetidine-1-sulfonyl)-2-fluorophenol can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The phenolic group can be oxidized or reduced under suitable conditions.
Coupling Reactions: The fluorophenol moiety can engage in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Bases: Triethylamine, sodium hydroxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce quinones.
Wissenschaftliche Forschungsanwendungen
4-(Azetidine-1-sulfonyl)-2-fluorophenol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Material Science: The compound’s unique functional groups make it suitable for developing new materials with specific properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the construction of bicyclic beta-lactam carboxylic esters.
Wirkmechanismus
The mechanism of action of 4-(Azetidine-1-sulfonyl)-2-fluorophenol involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorophenol moiety can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Azetidine-1-sulfonyl)phenol: Similar structure but lacks the fluorine atom.
4-(Azetidine-1-sulfonyl)benzoic acid: Contains a carboxylic acid group instead of a phenol group.
4-(Azetidine-1-sulfonyl)phenylboronic acid: Features a boronic acid group.
Uniqueness
4-(Azetidine-1-sulfonyl)-2-fluorophenol is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets.
Eigenschaften
Molekularformel |
C9H10FNO3S |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
4-(azetidin-1-ylsulfonyl)-2-fluorophenol |
InChI |
InChI=1S/C9H10FNO3S/c10-8-6-7(2-3-9(8)12)15(13,14)11-4-1-5-11/h2-3,6,12H,1,4-5H2 |
InChI-Schlüssel |
ZZVIJLQKYYKFJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)S(=O)(=O)C2=CC(=C(C=C2)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({2-[2-(2-Aminoethoxy)-ethoxy]-ethyl}-carboxymethylamino)-acetic acid](/img/structure/B13721572.png)
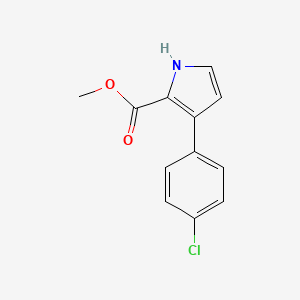
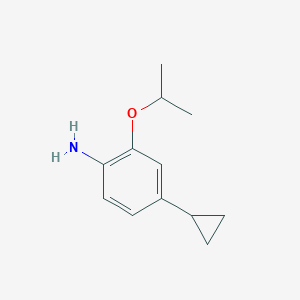
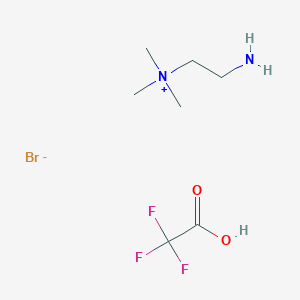
![N-Ethyl-2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13721590.png)
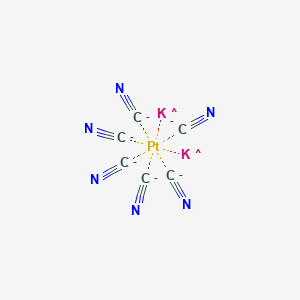
![Azetidin-1-yl-[4-hydroxy-3-(2,2,2-trifluoro-ethoxy)-phenyl]-methanone](/img/structure/B13721596.png)
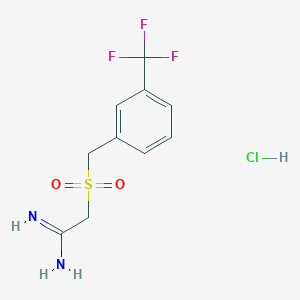
![3-Ethanesulfonylamino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721614.png)
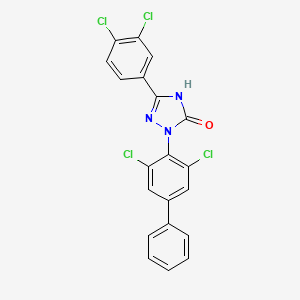
![N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13721632.png)
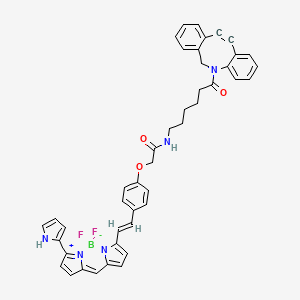
![2-[4-(5-Hydroxymethylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13721645.png)

